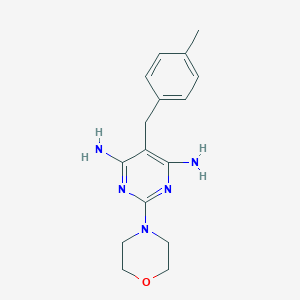![molecular formula C18H11N3O3 B243249 10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione](/img/structure/B243249.png)
10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes chromene, pyrimidine, and benzimidazole moieties, making it a valuable subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the intramolecular hetero-Diels–Alder reaction, which is catalyzed by copper (CuI) under reflux conditions in 1,4-dioxane . This reaction involves the condensation of aminoazoles with o-propargylated salicylaldehydes, leading to the formation of the desired tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the fused ring system, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines
Scientific Research Applications
13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This compound may also induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its pharmacological activities, including protein kinase inhibition.
Imidazole-containing compounds: Widely studied for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione stands out due to its unique fused ring system, which combines the structural features of chromene, pyrimidine, and benzimidazole
Properties
Molecular Formula |
C18H11N3O3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione |
InChI |
InChI=1S/C18H11N3O3/c1-20-11-7-3-4-8-12(11)21-16(22)14-15(19-18(20)21)10-6-2-5-9-13(10)24-17(14)23/h2-9H,1H3 |
InChI Key |
LAOJNRMIWDEHRV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)

![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)

![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)




![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)
